Cas no 114833-07-7 (3-(naphthalen-2-yl)prop-2-en-1-ol)

3-(Naphthalen-2-yl)prop-2-en-1-ol is a versatile intermediate in organic synthesis, characterized by its naphthalene backbone and propenol functional group. This compound is particularly valuable in the preparation of conjugated systems due to its unsaturated alcohol moiety, which facilitates further derivatization through reactions such as oxidation, reduction, or cross-coupling. Its rigid aromatic structure enhances stability while allowing for π-π stacking interactions, making it useful in materials science and pharmaceutical applications. The compound’s reactivity and structural features enable its use in synthesizing fluorescent dyes, liquid crystals, and bioactive molecules. High purity grades ensure consistent performance in research and industrial processes.
3-(naphthalen-2-yl)prop-2-en-1-ol structure
114833-07-7 structure
Product Name:3-(naphthalen-2-yl)prop-2-en-1-ol
CAS No:114833-07-7
MF:C13H12O
MW:184.233783721924
CID:1204874
PubChem ID:10679056
Update Time:2025-10-31

3-(naphthalen-2-yl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-ol, 3-(2-naphthalenyl)-, (E)-
    • 3-naphthalen-2-ylprop-2-en-1-ol
    • 3-(naphthalen-2-yl)prop-2-en-1-ol
    • (E)-3-naphthalen-2-yl-prop-2-en-1-ol
    • (e)-3-(2-naphthyl)-2-propen-1-ol
    • (E)-3-(Naphthalen-2-yl)prop-2-en-1-ol
    • 114833-07-7
    • (2E)-3-(NAPHTHALEN-2-YL)PROP-2-EN-1-OL
    • UYJPHUXBZDSIGR-ONEGZZNKSA-N
    • HS-6787
    • 39500-32-8
    • EN300-1859477
    • Inchi: 1S/C13H12O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-8,10,14H,9H2/b4-3+
    • InChI Key: UYJPHUXBZDSIGR-ONEGZZNKSA-N
    • SMILES: OC/C=C/C1C=CC2C=CC=CC=2C=1

Computed Properties

  • Exact Mass: 184.08886
  • Monoisotopic Mass: 184.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

3-(naphthalen-2-yl)prop-2-en-1-ol Pricemore >>

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Additional information on 3-(naphthalen-2-yl)prop-2-en-1-ol

3-(Naphthalen-2-yl)prop-2-en-1-ol: A Comprehensive Overview

3-(Naphthalen-2-yl)prop-2-en-1-ol (CAS No. 114833-07-7) is a fascinating organic compound with a unique structure that combines the aromaticity of naphthalene with the functional versatility of an allylic alcohol. This compound, often referred to as naphthallyl alcohol or naphthyl allyl alcohol, has garnered significant attention in both academic and industrial research due to its potential applications in various fields. In this article, we delve into the structural properties, synthesis methods, and recent advancements in the utilization of this compound.

The molecular structure of 3-(naphthalen-2-yl)prop-2-en-1-ol consists of a naphthalene ring system attached to a propenol group. The naphthalene moiety contributes to the compound's aromatic stability, while the propenol group introduces reactivity and functional diversity. This combination makes it an ideal candidate for exploring novel chemical transformations and applications. Recent studies have highlighted its role in organocatalysis, where its enol ether-like properties facilitate efficient catalytic cycles in asymmetric synthesis.

One of the most promising areas of research involving 3-(naphthalen-2-yl)prop-2-en-1-ol is its application in drug discovery. The compound's unique electronic properties and structural flexibility make it a valuable lead molecule for designing bioactive compounds. Researchers have demonstrated its potential as a template for constructing complex natural product analogs, which could pave the way for new therapeutic agents.

In terms of synthesis, 3-(naphthalen-2-yl)prop-2-en-1-ol can be prepared via several routes, including aldol condensation, Michael addition, and enzymatic catalysis. These methods not only ensure high yields but also allow for precise control over the stereochemistry of the product. Recent advancements in green chemistry have further enhanced the sustainability of these synthesis pathways, making them more environmentally friendly and cost-effective.

The compound's ability to undergo various types of polymerization has also been explored extensively. Its incorporation into polymeric materials has shown potential in improving mechanical properties and thermal stability. For instance, researchers have successfully synthesized block copolymers using 3-(naphthalen-2-yli)propenol as a monomer, demonstrating its utility in materials science.

Another intriguing aspect of 3-(naphthalen-2-yli)propenol is its role in photoswitchable materials. The compound's photoresponsive properties enable it to undergo reversible structural changes upon exposure to light, making it a candidate for applications in optoelectronics and smart materials.

In conclusion, 3-(naphthalen - 2 - yl ) prop - 2 - en - 1 - ol (CAS No. 114833 - 07 - 7 ) is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique structure, coupled with recent breakthroughs in synthesis and application development, positions it as a key player in advancing modern chemistry and materials science.

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